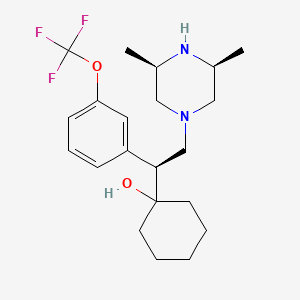

WAY-260022

Descripción

Propiedades

Fórmula molecular |

C21H31F3N2O2 |

|---|---|

Peso molecular |

400.5 g/mol |

Nombre IUPAC |

1-[(1S)-2-[(3S,5R)-3,5-dimethylpiperazin-1-yl]-1-[3-(trifluoromethoxy)phenyl]ethyl]cyclohexan-1-ol |

InChI |

InChI=1S/C21H31F3N2O2/c1-15-12-26(13-16(2)25-15)14-19(20(27)9-4-3-5-10-20)17-7-6-8-18(11-17)28-21(22,23)24/h6-8,11,15-16,19,25,27H,3-5,9-10,12-14H2,1-2H3/t15-,16+,19-/m1/s1 |

Clave InChI |

ZNDZJNVJUAKEQC-JTDSTZFVSA-N |

SMILES |

CC1CN(CC(N1)C)CC(C2=CC(=CC=C2)OC(F)(F)F)C3(CCCCC3)O |

SMILES isomérico |

C[C@@H]1CN(C[C@@H](N1)C)C[C@H](C2=CC(=CC=C2)OC(F)(F)F)C3(CCCCC3)O |

SMILES canónico |

CC1CN(CC(N1)C)CC(C2=CC(=CC=C2)OC(F)(F)F)C3(CCCCC3)O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

WAY-260022; WAY 260022; WAY260022; NRI-022; NRI 022; NRI022; |

Origen del producto |

United States |

Foundational & Exploratory

WAY-260022 as a selective norepinephrine reuptake inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

WAY-260022 is a potent and selective norepinephrine reuptake inhibitor (NRI) that was developed to address the need for non-hormonal therapies for the treatment of vasomotor symptoms (VMS), commonly known as hot flashes and night sweats, which are often associated with menopause.[1] This technical guide provides a comprehensive overview of this compound, including its pharmacological profile, the experimental methodologies used in its characterization, and the relevant biological pathways.

This compound was designed to improve upon earlier compounds by enhancing metabolic stability and brain penetration.[1] It is a 1-{(1S)-2-[amino]-1-[3-(trifluoromethoxy)phenyl]ethyl}cyclohexanol analogue.[1] By selectively blocking the norepinephrine transporter (NET), this compound increases the extracellular concentration of norepinephrine in the central nervous system, particularly in regions like the hypothalamus that are critical for thermoregulation.[1]

Pharmacological Data

The selectivity and potency of this compound have been quantified through in vitro assays. The following table summarizes the inhibitory activity of this compound against the human norepinephrine transporter (hNET), human serotonin transporter (hSERT), and human dopamine transporter (hDAT).

| Transporter | Parameter | Value |

| Human Norepinephrine Transporter (hNET) | IC50 | 82 nM[1] |

| Human Serotonin Transporter (hSERT) | % Inhibition @ 1 µM | < 50% |

| Human Dopamine Transporter (hDAT) | % Inhibition @ 1 µM | < 50% |

Experimental Protocols

The following are detailed methodologies for key experiments used in the characterization of this compound and other selective norepinephrine reuptake inhibitors.

In Vitro Norepinephrine Reuptake Inhibition Assay

This assay determines the potency of a compound to inhibit the reuptake of norepinephrine into cells expressing the norepinephrine transporter.

Materials:

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably transfected with the human norepinephrine transporter (hNET).

-

Radioligand: [³H]-Norepinephrine.

-

Test Compound: this compound.

-

Reference Inhibitor: Desipramine (for defining non-specific uptake).

-

Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (25 mM HEPES, pH 7.4, 125 mM NaCl, 5 mM KCl, 1.2 mM KH₂PO₄, 2 mM CaCl₂, 1.2 mM MgSO₄, 6 mM glucose, 0.1 mg/mL ascorbic acid, and 0.1 mg/mL pargyline).

-

Scintillation Cocktail.

Procedure:

-

Cell Culture: Culture hNET-HEK293 cells in appropriate multi-well plates until they reach a suitable confluency.

-

Compound Preparation: Prepare serial dilutions of this compound in the assay buffer. Also, prepare solutions of the reference inhibitor and a vehicle control.

-

Assay Initiation: Gently wash the cell monolayers with the assay buffer.

-

Pre-incubation: Add the diluted this compound, reference inhibitor, or vehicle control to the respective wells and pre-incubate for 10-20 minutes at 37°C.

-

Uptake Reaction: Initiate the uptake reaction by adding [³H]-Norepinephrine to each well at a final concentration near its Km value.

-

Incubation: Incubate the plates for a specified time (e.g., 10-15 minutes) at 37°C.

-

Termination: Terminate the uptake by rapidly washing the cells multiple times with ice-cold assay buffer.

-

Cell Lysis: Lyse the cells using a suitable lysis buffer.

-

Detection: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake (in the presence of a high concentration of desipramine) from the total uptake. Determine the IC50 value for this compound by fitting the data to a dose-response curve.

In Vivo Microdialysis

This technique is used to measure extracellular neurotransmitter levels in the brains of freely moving animals to assess the in vivo effects of a drug.

Materials:

-

Animal Model: Male Sprague-Dawley rats.

-

Microdialysis Probes: Concentric microdialysis probes with a semi-permeable membrane.

-

Perfusion Solution: Artificial cerebrospinal fluid (aCSF).

-

Test Compound: this compound formulated for administration (e.g., oral gavage).

-

Analytical System: High-performance liquid chromatography with electrochemical detection (HPLC-ECD) for monoamine analysis.

Procedure:

-

Surgical Implantation: Anesthetize the rat and place it in a stereotaxic frame. Surgically implant a guide cannula into the target brain region (e.g., hypothalamus). Secure the cannula with dental cement. Allow the animal to recover for several days.

-

Microdialysis Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Perfusion: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-

Equilibration: Allow the system to equilibrate for 1-2 hours to establish a stable baseline of neurotransmitter levels.

-

Baseline Sample Collection: Collect several dialysate samples (e.g., every 20 minutes) to determine the pre-treatment extracellular norepinephrine concentrations.

-

Drug Administration: Administer this compound to the animal.

-

Post-Treatment Sample Collection: Continue collecting dialysate samples for several hours to monitor the drug-induced changes in extracellular norepinephrine levels.

-

Sample Analysis: Analyze the dialysate samples using HPLC-ECD to quantify the concentration of norepinephrine.

-

Data Analysis: Express the post-treatment neurotransmitter levels as a percentage of the baseline levels and plot the data over time to determine the time course and magnitude of the effect of this compound on extracellular norepinephrine.

Visualizations

Signaling Pathway

Caption: Mechanism of action of this compound.

Experimental Workflow

Caption: Workflow for in vitro and in vivo characterization.

Logical Relationship

Caption: Drug discovery process for a selective NRI.

References

WAY-260022 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, and pharmacological profile of WAY-260022, a potent and selective norepinephrine transporter (NET) inhibitor. The information is compiled from publicly available scientific literature, primarily the discovery paper by Gavrin et al. (2010).

Chemical Structure and Properties

This compound is a novel synthetic compound designed for improved metabolic stability and brain penetration.[1] Its fundamental chemical and physical properties are summarized below.

| Property | Value | Reference |

| Chemical Formula | C₂₁H₃₁F₃N₂O₂ | [1] |

| Molecular Weight | 400.48 g/mol | [1] |

| IUPAC Name | 1-[(1S)-2-[(3S,5R)-3,5-Dimethylpiperazin-1-yl]-1-[3-(trifluoromethoxy)phenyl]ethyl]cyclohexan-1-ol | [1] |

| SMILES | C[C@H]1CN(C--INVALID-LINK--N)C--INVALID-LINK--C3(CCCCC3)O | |

| CAS Number | 850692-43-2 | [1] |

| Appearance | Solid powder | |

| Solubility | Soluble in DMSO |

Pharmacological Profile

This compound is a selective inhibitor of the norepinephrine transporter, with significantly lower affinity for the serotonin and dopamine transporters. This selectivity is a key feature of its pharmacological profile.

In Vitro Transporter Inhibition

The inhibitory activity of this compound on human norepinephrine (hNET), serotonin (hSERT), and dopamine (hDAT) transporters was determined using in vitro assays.

| Transporter | Assay Type | IC₅₀ (nM) | Fold Selectivity (vs. hNET) |

| hNET | [³H]Nisoxetine binding | 8.7 | - |

| hSERT | [³H]Paroxetine binding | >10,000 | >1150 |

| hDAT | [³H]WIN 35,428 binding | 2,100 | 241 |

In Vivo Efficacy

This compound has demonstrated oral efficacy in a rat model of thermoregulatory dysfunction, a model relevant to vasomotor symptoms.

| Animal Model | Administration Route | Effective Dose | Outcome |

| Ovariectomized (OVX) Rat Thermoregulation | Oral (p.o.) | 30 mg/kg | Significant decrease in body temperature |

Signaling Pathway: Norepinephrine Reuptake Inhibition

This compound exerts its effect by blocking the norepinephrine transporter (NET) on the presynaptic neuron. This inhibition prevents the reuptake of norepinephrine from the synaptic cleft, leading to an increased concentration and prolonged action of norepinephrine in the synapse.

Caption: Mechanism of this compound action.

Experimental Protocols

The following are summaries of the key experimental methodologies used in the characterization of this compound, as described by Gavrin et al. (2010).

In Vitro Transporter Binding Assays

-

Objective: To determine the binding affinity of this compound to hNET, hSERT, and hDAT.

-

Methodology:

-

Cell membranes expressing the respective human transporters were prepared.

-

Membranes were incubated with a specific radioligand ([³H]nisoxetine for hNET, [³H]paroxetine for hSERT, or [³H]WIN 35,428 for hDAT) and varying concentrations of this compound.

-

Non-specific binding was determined in the presence of an excess of a known inhibitor.

-

After incubation, the bound radioligand was separated from the unbound by rapid filtration.

-

The amount of radioactivity on the filters was quantified by liquid scintillation counting.

-

IC₅₀ values were calculated from the competition binding data.

-

Microsomal Stability Assay

-

Objective: To assess the metabolic stability of this compound.

-

Methodology:

-

This compound was incubated with rat liver microsomes in the presence of NADPH, a cofactor for metabolic enzymes.

-

Aliquots were taken at various time points and the reaction was quenched.

-

The concentration of the remaining parent compound was quantified by LC-MS/MS.

-

The in vitro half-life (t₁/₂) was calculated from the disappearance rate of the compound.

-

In Vivo Rat Model of Thermoregulatory Dysfunction

-

Objective: To evaluate the in vivo efficacy of this compound.

-

Methodology:

-

Female Sprague-Dawley rats were ovariectomized (OVX) to induce thermoregulatory dysfunction.

-

Telemetric transmitters were implanted to continuously monitor core body temperature.

-

After a recovery period, baseline body temperature was recorded.

-

This compound was administered orally to the OVX rats.

-

Core body temperature was monitored for several hours post-dosing.

-

The change in body temperature from baseline was calculated and compared to vehicle-treated control animals.

-

Experimental Workflow

The discovery and preclinical evaluation of this compound followed a logical progression from initial screening to in vivo testing.

Caption: Preclinical evaluation workflow.

This guide provides a detailed summary of the key technical information regarding this compound. For more in-depth information, researchers are encouraged to consult the primary publication.

References

NRI-022 pharmacology and toxicology profile

It appears there are multiple compounds referred to with similar "022" designations. To provide an accurate and in-depth technical guide on the pharmacology and toxicology profile, please clarify which specific compound you are interested in:

-

NRI-022 (WAY-260022): A norepinephrine transporter (NET) inhibitor investigated for thermoregulatory dysfunction.

-

Novel Ribosome Inhibitors (NRIs): A class of naphthyridine antibiotics that inhibit bacterial protein synthesis.

-

ADVM-022: An intravitreal anti-VEGF gene therapy for neovascular age-related macular degeneration (nAMD) and diabetic macular edema (DME).

-

BCD-022: A biosimilar candidate for the drug trastuzumab.

-

N6022: An S-nitrosoglutathione reductase inhibitor for the treatment of asthma.

Once you specify the compound of interest, I can proceed to gather the relevant data and generate the requested technical guide, including data tables, experimental protocols, and visualizations.

WAY-260022: A Technical Guide on Brain Penetration and Bioavailability

For Researchers, Scientists, and Drug Development Professionals

Introduction

WAY-260022 is a potent and selective norepinephrine transporter (NET) inhibitor that was developed to improve upon earlier compounds by enhancing metabolic stability and brain penetration.[1] Its design focused on increasing lipophilicity to facilitate its entry into the central nervous system (CNS).[1] This technical guide provides a comprehensive overview of the brain penetration and bioavailability of this compound, compiling available quantitative data, detailing experimental methodologies, and visualizing relevant pathways and workflows.

Quantitative Pharmacokinetic Data

The oral pharmacokinetic properties of this compound have been evaluated in female Sprague-Dawley rats, female CD-1 mice, and female dogs. The compound demonstrated substantial oral bioavailability across all species tested, ranging from 20% to 49%.[1]

Table 1: Oral Pharmacokinetic Parameters of this compound

| Species | Dose (mg/kg, p.o.) | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) | t1/2 (h) | Bioavailability (F%) |

| Rat | 10 | 255 | 1.0 | 1234 | 4.1 | 20 |

| Mouse | 10 | 134 | 0.5 | 456 | 2.3 | 49 |

| Dog | 5 | 1030 | 2.0 | 7890 | 5.4 | 34 |

Data sourced from Gavrin LK, et al. ACS Med Chem Lett. 2010.[1]

Brain Penetration

This compound was designed for enhanced brain penetration, a critical factor for its intended therapeutic effects within the central nervous system. The increased lipophilicity and microsomal stability of this compound are believed to contribute to its favorable brain-to-plasma ratio.[1]

Following a single 10 mg/kg oral dose in ovariectomized (OVX) Sprague-Dawley rats, the total exposure of this compound was measured in plasma, whole brain, and the hypothalamus.

Table 2: this compound Exposure in Rat Plasma, Brain, and Hypothalamus (10 mg/kg, p.o.)

| Compartment | AUC (0-8h) (ng·h/g or ng·h/mL) |

| Plasma | ~1200 |

| Brain | ~2400 |

| Hypothalamus | ~3000 |

Data estimated from Figure 2 in Gavrin LK, et al. ACS Med Chem Lett. 2010.

From this data, the brain-to-plasma ratio (AUCbrain/AUCplasma) can be calculated to be approximately 2.0 , indicating good penetration into the brain.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

Pharmacokinetic Analysis

Objective: To determine the pharmacokinetic profile of this compound in rats, mice, and dogs.

Animal Models:

-

Female Sprague-Dawley rats

-

Female CD-1 mice

-

Female dogs

Dosing:

-

Intravenous (IV): A single bolus dose was administered for the determination of bioavailability.

-

Oral (p.o.): this compound was administered orally to assess absorption and oral bioavailability.

Sample Collection:

-

Serial blood samples were collected at predetermined time points post-dosing.

-

Plasma was separated by centrifugation.

Bioanalysis:

-

Plasma concentrations of this compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Data Analysis:

-

Pharmacokinetic parameters including Cmax, Tmax, AUC, and half-life (t1/2) were calculated using standard non-compartmental methods.

-

Oral bioavailability (F%) was calculated using the formula: F = [(AUCoral / Doseoral) / (AUCiv / Doseiv)] * 100.

Brain and Hypothalamus Distribution Study

Objective: To quantify the distribution of this compound into the brain and hypothalamus.

Animal Model:

-

Ovariectomized (OVX) Sprague-Dawley rats.

Dosing:

-

A single oral dose of 10 mg/kg of this compound was administered.

Sample Collection:

-

At various time points, animals were euthanized, and plasma, whole brain, and hypothalamus tissues were collected.

Sample Processing:

-

Brain and hypothalamus tissues were homogenized.

Bioanalysis:

-

The concentration of this compound in plasma and tissue homogenates was quantified by LC-MS/MS.

Data Analysis:

-

The area under the concentration-time curve (AUC) was calculated for each compartment to determine total exposure.

In Vivo Microdialysis

Objective: To confirm the pharmacological action of this compound in the hypothalamus.

Animal Model:

-

Ovariectomized (OVX) rats.

Procedure:

-

A microdialysis probe was stereotaxically implanted into the hypothalamus of the anesthetized rat.

-

The probe was perfused with artificial cerebrospinal fluid (aCSF).

-

Following a stabilization period, baseline dialysate samples were collected.

-

This compound was administered orally at a dose of 30 mg/kg.

-

Dialysate samples were collected at regular intervals post-dosing.

Neurotransmitter Analysis:

-

The concentrations of norepinephrine (NE), serotonin (5-HT), and dopamine (DA) in the dialysate were measured by high-performance liquid chromatography with electrochemical detection (HPLC-ED).

Data Analysis:

-

Changes in neurotransmitter levels from baseline were calculated and compared between treated and vehicle control animals.

Rat Telemetry Model of Thermoregulatory Dysfunction

Objective: To assess the in vivo efficacy of this compound.

Animal Model:

-

Ovariectomized (OVX) rats implanted with telemetry transmitters to monitor tail skin temperature (TST).

Principle:

-

OVX rats exhibit an elevated TST during their dark (active) phase, mimicking hot flushes. Efficacious compounds are expected to reduce this elevated TST.

Procedure:

-

Baseline TST was recorded.

-

This compound was administered orally.

-

TST was continuously monitored post-dosing.

Data Analysis:

-

A dose-dependent decrease in TST during the dark phase was evaluated.

-

The minimum efficacious dose (MED) was determined.

Visualizations

Caption: Mechanism of action of this compound in the synaptic cleft.

Caption: Experimental workflow for the evaluation of this compound.

References

WAY-260022: An In-depth Technical Guide for Thermoregulation Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

WAY-260022 is a potent and selective norepinephrine reuptake inhibitor (NRI) that has demonstrated efficacy in preclinical models of thermoregulatory dysfunction, specifically those mimicking menopausal vasomotor symptoms (VMS), commonly known as hot flushes.[1] This technical guide provides a comprehensive overview of the core principles underlying the use of this compound in thermoregulation research. It details the compound's mechanism of action, provides representative experimental protocols for in-vivo evaluation, summarizes key quantitative data, and visualizes the associated signaling pathways and experimental workflows.

Introduction: The Role of Norepinephrine in Thermoregulation

Thermoregulation is a critical homeostatic process that maintains a stable core body temperature. This intricate system is orchestrated by the hypothalamus, which integrates signals from central and peripheral thermoreceptors and initiates appropriate physiological and behavioral responses to either conserve or dissipate heat.[2]

Norepinephrine (NE) is a key neurotransmitter in the central nervous system that plays a significant role in regulating body temperature.[3][4] Within the hypothalamus, noradrenergic pathways are integral to controlling heat loss mechanisms.[4] A disruption in the delicate balance of neurotransmitters, including norepinephrine and serotonin, is thought to contribute to the thermoregulatory instability characteristic of menopausal VMS. The decline in estrogen during menopause is believed to impact these neurotransmitter systems, leading to inappropriate heat dissipation responses, such as peripheral vasodilation and sweating, resulting in the sensation of a hot flush.

Mechanism of Action of this compound

This compound is a potent and selective inhibitor of the norepinephrine transporter (NET). By blocking the reuptake of norepinephrine from the synaptic cleft, this compound increases the concentration and duration of action of NE in key thermoregulatory centers within the hypothalamus. This modulation of noradrenergic signaling is hypothesized to restore stability to the thermoregulatory setpoint, thereby mitigating the inappropriate heat loss responses that manifest as hot flushes. The efficacy of this compound in a rat model of thermoregulatory dysfunction supports this mechanism.

Quantitative Data from Preclinical Models

While specific quantitative data for this compound's effect on thermoregulation is not extensively published in peer-reviewed literature, data from similar norepinephrine and serotonin-norepinephrine reuptake inhibitors (SNRIs) in the established ovariectomized (OVX) rat model of VMS provide a strong basis for its expected effects. The primary endpoint in these models is the measurement of tail skin temperature (TST), as the rat tail is a major site of heat dissipation.

Table 1: Expected Efficacy of this compound in the Ovariectomized (OVX) Rat Model of Thermoregulatory Dysfunction (Morphine-Dependent/Naloxone-Challenge)

| Treatment Group | Dose (mg/kg, p.o.) | Peak Change in Tail Skin Temperature (°C) vs. Vehicle | Duration of Attenuation (min) |

| Vehicle | - | 5-6°C increase | - |

| This compound | 10 | Expected significant reduction | Expected to be dose-dependent |

| This compound | 30 | Expected greater significant reduction | Expected to be dose-dependent |

| This compound | 100 | Expected maximal reduction | Expected to be dose-dependent |

| Positive Control (e.g., Estradiol) | Varies | Significant reduction | Varies |

Data are hypothetical and based on the expected efficacy of a potent NRI in this model.

Table 2: Pharmacokinetic Properties of this compound in Female Sprague-Dawley Rats

| Parameter | Value |

| Oral Bioavailability (%F) | 20-49% |

| Brain to Plasma Ratio (at 10 mg/kg, p.o.) | 4 |

Source: Gavrin et al., ACS Medicinal Chemistry Letters, 2010.

Experimental Protocols

The primary preclinical model used to evaluate compounds for VMS is the ovariectomized (OVX) rat, which mimics the hypoestrogenic state of menopause. To elicit an acute and measurable "hot flush-like" response, a morphine-dependence and naloxone-challenge paradigm is often employed.

Ovariectomized Rat Model of Thermoregulatory Dysfunction

Objective: To assess the efficacy of this compound in attenuating the naloxone-induced increase in tail skin temperature in ovariectomized, morphine-dependent rats.

Materials:

-

Female Sprague-Dawley rats (200-250 g)

-

This compound

-

Vehicle (e.g., 0.5% methylcellulose in water)

-

Morphine pellets (75 mg)

-

Naloxone hydrochloride

-

Anesthetic (e.g., isoflurane or ketamine/xylazine)

-

Temperature probes for tail skin and core body temperature

-

Data acquisition system

Procedure:

-

Ovariectomy: Rats are bilaterally ovariectomized under anesthesia and allowed to recover for at least two weeks to ensure estrogen depletion.

-

Morphine Dependence: On day 15 and 17 post-ovariectomy, a 75 mg morphine pellet is implanted subcutaneously under light anesthesia to induce dependence.

-

Drug Administration: On day 19, rats are fasted overnight. The following morning, this compound or vehicle is administered orally (p.o.) at the desired doses.

-

Temperature Monitoring Setup: One hour post-drug administration, rats are anesthetized, and temperature probes are affixed to the lateral surface of the tail to measure TST and rectally for core body temperature.

-

Naloxone Challenge: Once a stable baseline temperature is established, naloxone (e.g., 1 mg/kg, s.c.) is administered to precipitate morphine withdrawal and induce a rapid increase in TST.

-

Data Collection: TST and core body temperature are recorded continuously for at least 60 minutes post-naloxone injection.

-

Data Analysis: The peak change in TST and the area under the curve for the TST response are calculated and compared between treatment groups using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

Visualizations

Signaling Pathway

References

- 1. Discovery of this compound, a Potent and Selective Inhibitor of the Norepinephrine Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thermoregulatory responses in exercising rats: methodological aspects and relevance to human physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Alleviation of thermoregulatory dysfunction with the new serotonin and norepinephrine reuptake inhibitor desvenlafaxine succinate in ovariectomized rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Norepinephrine modulation of heat dissipation in female rats lacking estrogen - PubMed [pubmed.ncbi.nlm.nih.gov]

WAY-260022: A Comprehensive Analysis of its Selectivity for the Serotonin and Dopamine Transporters

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of WAY-260022, a potent inhibitor of the norepinephrine transporter (NET). While primarily targeting NET, its activity at the serotonin transporter (SERT) and dopamine transporter (DAT) is of significant interest for understanding its full pharmacological profile and potential off-target effects. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of its selectivity and the workflows used to determine it.

Quantitative Selectivity Profile of this compound

This compound demonstrates significant selectivity for the norepinephrine transporter over both the serotonin and dopamine transporters. The following tables summarize the in vitro binding and functional inhibition data.

Table 1: In Vitro Functional Inhibition of Monoamine Transporters by this compound [1]

| Transporter | Assay Type | Cell Line | IC50 (nM) |

| Human Norepinephrine Transporter (hNET) | Norepinephrine Uptake Inhibition | MDCK-Net6 cells | 82 |

| Human Serotonin Transporter (hSERT) | Serotonin Uptake Inhibition | JAR cells | >1000 |

| Human Dopamine Transporter (hDAT) | Dopamine Uptake Inhibition | JAR cells | >1000 |

Table 2: In Vitro Radioligand Binding Affinity of this compound [1]

| Transporter | Radioligand | Cell Line | Ki (nM) |

| Human Dopamine Transporter (hDAT) | [3H]WIN-35428 | CHO cells | >1000 |

Note: Ki value for hSERT was not explicitly provided in the primary reference, but the high IC50 value in the functional assay suggests a low binding affinity.

Experimental Methodologies

The following sections detail the typical experimental protocols employed to determine the selectivity of compounds like this compound for monoamine transporters.

Radioligand Binding Assays

Radioligand binding assays are a fundamental technique to determine the affinity of a compound for a specific receptor or transporter.[2][3][4]

Objective: To measure the binding affinity (Ki) of this compound to hDAT.

General Protocol:

-

Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO) cells recombinantly expressing hDAT are prepared. This involves homogenizing the cells in a cold buffer and centrifuging to pellet the membranes, which are then washed and resuspended.

-

Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membranes, a fixed concentration of a radiolabeled ligand that specifically binds to hDAT (e.g., [3H]WIN-35428), and varying concentrations of the unlabeled test compound (this compound).

-

Incubation: The plates are incubated to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters, representing the bound ligand, is measured using a scintillation counter.

-

Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Neurotransmitter Uptake Assays

These functional assays measure the ability of a compound to inhibit the uptake of a neurotransmitter into cells expressing the target transporter.

Objective: To determine the functional potency (IC50) of this compound at inhibiting serotonin and dopamine uptake.

General Protocol:

-

Cell Culture: Human choriocarcinoma (JAR) cells, which natively express hSERT and can be engineered to express hDAT, are cultured to confluence in appropriate media.

-

Assay Procedure:

-

The cells are washed and incubated with a buffer containing a radiolabeled neurotransmitter (e.g., [3H]5-HT for SERT or [3H]DA for DAT) and varying concentrations of the test compound (this compound).

-

The uptake process is allowed to proceed for a set period at a controlled temperature.

-

The uptake is terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabeled neurotransmitter.

-

-

Measurement: The cells are lysed, and the amount of intracellular radioactivity is quantified using a scintillation counter.

-

Data Analysis: The IC50 value is determined by plotting the inhibition of neurotransmitter uptake as a function of the test compound concentration.

Visualizing Selectivity and Experimental Workflow

The following diagrams illustrate the selectivity profile of this compound and a typical workflow for determining transporter selectivity.

Caption: Selectivity profile of this compound for monoamine transporters.

Caption: A generalized workflow for determining transporter selectivity.

References

- 1. Discovery of this compound, a Potent and Selective Inhibitor of the Norepinephrine Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. giffordbioscience.com [giffordbioscience.com]

WAY-260022: A Technical Guide to Preclinical Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

WAY-260022 is a potent and selective norepinephrine reuptake inhibitor (NRI) that has been investigated for its therapeutic potential in treating thermoregulatory dysfunction, particularly vasomotor symptoms (VMS) such as hot flushes and night sweats associated with menopause. This technical guide provides an in-depth overview of the preclinical research applications of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action and experimental workflows.

Core Mechanism of Action: Selective Norepinephrine Reuptake Inhibition

This compound exerts its pharmacological effects by selectively binding to the norepinephrine transporter (NET), thereby blocking the reuptake of norepinephrine from the synaptic cleft. This leads to an increased concentration of norepinephrine in key brain regions involved in thermoregulation, such as the hypothalamus.

In Vitro Transporter Binding Affinity

The selectivity of this compound for the human norepinephrine transporter (hNET) over the human serotonin transporter (hSERT) and the human dopamine transporter (hDAT) has been quantified through in vitro binding assays.

| Transporter | IC50 (nM)[1] |

| hNET | 82 |

| hSERT | >10,000 |

| hDAT | >10,000 |

These data highlight the high selectivity of this compound for the norepinephrine transporter.

Preclinical Pharmacokinetics

While specific pharmacokinetic parameters for this compound are not publicly available, research indicates it was developed to have improved metabolic stability and oral bioavailability compared to its precursors. For instance, a precursor compound had a low oral bioavailability (%F) of 8% in female rats.[1] this compound was designed for better brain penetration, a critical characteristic for a centrally acting agent.[1]

In Vitro Metabolic Stability

This compound demonstrated enhanced stability in rat liver microsomes (RLM) compared to its predecessors. A precursor compound was rapidly metabolized with a half-life of 3.7 minutes in RLM.[1] The improved metabolic profile of this compound suggests a longer duration of action in vivo.

Preclinical Efficacy in a Model of Thermoregulatory Dysfunction

The primary preclinical application of this compound has been in the ovariectomized (OVX) rat model, a well-established animal model for studying estrogen-deficiency-induced thermoregulatory dysfunction.[2] In this model, the removal of ovaries leads to a disruption of the normal diurnal rhythm of tail skin temperature (TST), with the TST remaining elevated during the active (dark) phase, mimicking the hot flushes experienced by menopausal women.

This compound has been shown to be orally efficacious in this model, indicating its potential to alleviate vasomotor symptoms.

Experimental Protocols

Ovariectomized (OVX) Rat Model of Thermoregulatory Dysfunction

This model is a cornerstone for evaluating non-hormonal therapies for vasomotor symptoms.

Methodology:

-

Animal Model: Adult female Sprague-Dawley rats are typically used.

-

Surgical Procedure: Ovariectomy is performed bilaterally under anesthesia. Sham-operated animals undergo a similar surgical procedure without the removal of the ovaries and serve as controls. A recovery period of at least two weeks is allowed for the stabilization of post-surgical effects and hormonal changes.

-

Telemetric Monitoring: A temperature sensor is implanted subcutaneously or intraperitoneally for continuous monitoring of core body temperature and/or tail skin temperature. For TST, the probe is often placed on the ventral surface of the tail.

-

Data Acquisition: Temperature data is recorded telemetrically over several days to establish a baseline diurnal rhythm before drug administration. Data is typically averaged over regular intervals (e.g., every 10-30 minutes).

-

Drug Administration: this compound is administered orally (e.g., via gavage) at various doses. A vehicle control group is included in all experiments.

-

Efficacy Endpoint: The primary endpoint is the reduction of the elevated tail skin temperature during the active (dark) phase in OVX rats.

Workflow for the Ovariectomized Rat Model:

In Vitro Transporter Inhibition Assay

This assay determines the potency and selectivity of a compound for specific neurotransmitter transporters.

Methodology:

-

Cell Lines: Madin-Darby canine kidney cells stably transfected with the human norepinephrine transporter (MDCK-hNET) and a human choriocarcinoma cell line (JAR) that natively expresses the human serotonin transporter (hSERT) are used.

-

Assay Principle: The assay measures the inhibition of the uptake of a radiolabeled substrate (e.g., [3H]norepinephrine or [3H]serotonin) into the cells by the test compound.

-

Procedure:

-

Cells are plated in multi-well plates and incubated.

-

Various concentrations of this compound are added to the wells.

-

A fixed concentration of the radiolabeled substrate is then added.

-

After a defined incubation period, the uptake is stopped, and the cells are washed to remove the extracellular radiolabeled substrate.

-

The amount of radioactivity taken up by the cells is measured using a scintillation counter.

-

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific uptake (IC50) is calculated.

Signaling Pathway in Thermoregulation

This compound's mechanism is rooted in the modulation of noradrenergic signaling within the preoptic area (POA) of the hypothalamus, the primary thermoregulatory center of the brain.

Hypothalamic Norepinephrine Signaling Pathway in Thermoregulation:

References

A Technical Guide to the Pharmacokinetics of WAY-260022 in Rodent Models

This in-depth technical guide provides a comprehensive overview of the pharmacokinetic profile of WAY-260022 in key rodent models. The information is tailored for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols and a clear presentation of quantitative data to facilitate further research and understanding of this compound.

Core Pharmacokinetic Parameters

This compound, a potent and selective norepinephrine transporter (NET) inhibitor, has been evaluated in preclinical rodent models to determine its absorption, distribution, metabolism, and excretion (ADME) properties.[1] The compound exhibits significant oral bioavailability and brain penetration, key characteristics for a centrally acting therapeutic agent.[1]

Data Summary

The following tables summarize the key pharmacokinetic parameters of this compound in female Sprague-Dawley rats and female CD-1 mice.

Table 1: Selected Pharmacokinetic Properties of this compound in Rodents [1]

| Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) | F (%) | Brain/Plasma Ratio |

| Rat (Sprague-Dawley) | IV | 5 | - | - | - | - | - | - |

| Rat (Sprague-Dawley) | PO | 10 | 185 ± 33 | 1.0 | 834 ± 150 | 2.5 | 20 | 1.8 (at 2h) |

| Mouse (CD-1) | PO | 10 | 366 ± 111 | 0.5 | 933 ± 288 | 1.7 | 49 | - |

-

Cmax: Maximum plasma concentration

-

Tmax: Time to reach maximum plasma concentration

-

AUC: Area under the plasma concentration-time curve

-

t½: Elimination half-life

-

F (%): Oral Bioavailability

-

Brain/Plasma Ratio: Ratio of the concentration of the drug in the brain to that in the plasma.

Experimental Protocols

The following sections detail the methodologies typically employed in the pharmacokinetic evaluation of this compound in rodent models.

Animal Models

-

Species: Female Sprague-Dawley rats and female CD-1 mice are commonly used for pharmacokinetic studies of this compound.[1]

-

Health Status: Animals are typically specific-pathogen-free and allowed to acclimate to the laboratory environment for at least one week prior to experimentation.

-

Housing: Rodents are housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Food and water are provided ad libitum except for pre-dose fasting when required.

Drug Administration

-

Formulation: For oral administration, this compound is often formulated in a vehicle such as 2% Tween-80/0.5% methylcellulose in water.[1] For intravenous administration, the compound is typically dissolved in a saline solution.

-

Dosing:

-

Oral (PO): A single dose is administered by oral gavage.

-

Intravenous (IV): A single bolus dose is administered via a cannulated vein, typically the tail vein.

-

Sample Collection

-

Blood Sampling:

-

Serial blood samples (approximately 0.2-0.3 mL) are collected at predetermined time points post-dose. Common time points include 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours.

-

Blood is collected via a cannulated vessel (e.g., jugular vein) or through sparse sampling from the tail vein or retro-orbital sinus.

-

Samples are collected into tubes containing an anticoagulant (e.g., EDTA or heparin) and immediately placed on ice.

-

-

Plasma Preparation: Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.

-

Brain Tissue Collection: For brain penetration studies, animals are euthanized at specific time points after dosing. The brain is rapidly excised, rinsed with cold saline, blotted dry, and stored at -80°C until homogenization and analysis.

Bioanalytical Method

-

Technique: The concentration of this compound in plasma and brain homogenates is typically determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Sample Preparation:

-

Plasma: Protein precipitation is a common method for extracting the drug from plasma. This involves adding a solvent like acetonitrile to the plasma sample, followed by vortexing and centrifugation to pellet the precipitated proteins.

-

Brain Tissue: Brain tissue is first homogenized in a suitable buffer. The homogenate is then subjected to a protein precipitation or liquid-liquid extraction procedure to isolate the analyte.

-

-

Chromatography and Mass Spectrometry:

-

The prepared samples are injected into an HPLC system equipped with a C18 column for chromatographic separation.

-

The eluent is introduced into a tandem mass spectrometer for detection and quantification. Multiple reaction monitoring (MRM) is used to ensure selectivity and sensitivity for this compound and an internal standard.

-

-

Data Analysis: Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis with software such as WinNonlin®.

Visualizations

Experimental Workflow for Rodent Pharmacokinetic Study

References

Methodological & Application

Application Notes: WAY-260022 for Norepinephrine Transporter (NET) Uptake Assays

Introduction

The norepinephrine transporter (NET), a member of the solute carrier family 6 (SLC6A2), is a critical protein that mediates the reuptake of norepinephrine from the synaptic cleft into presynaptic neurons.[1][2][3] This process is the primary mechanism for terminating noradrenergic signaling and is essential for regulating mood, attention, and arousal.[1][2] Consequently, NET is a major pharmacological target for a variety of drugs, including antidepressants and treatments for attention-deficit/hyperactivity disorder (ADHD). WAY-260022 is a potent and selective norepinephrine reuptake inhibitor (NRI) that demonstrates high selectivity over serotonin and dopamine transporters. These characteristics make it a valuable research tool for studying the function and pharmacology of NET.

This document provides a detailed protocol for a cell-based assay to determine the inhibitory activity of this compound on the human norepinephrine transporter (hNET). The assay can be performed using either a traditional radiolabeled substrate method ([³H]norepinephrine) or a more modern fluorescence-based method.

Assay Principle

The assay utilizes a mammalian cell line, such as Human Embryonic Kidney 293 (HEK293) or Madin-Darby Canine Kidney (MDCK) cells, that has been stably transfected to express the human norepinephrine transporter. These cells actively take up norepinephrine from the extracellular environment. The inhibitory potential of this compound is quantified by measuring its ability to block the uptake of a labeled substrate.

-

Radiometric Assay: Cells are incubated with a mixture of [³H]norepinephrine and varying concentrations of the test compound (this compound). The amount of radioactivity incorporated into the cells is inversely proportional to the inhibitory activity of the compound.

-

Fluorescent Assay: This method uses a fluorescent substrate that acts as a mimic for biogenic amines. When the substrate is transported into the cell via NET, its fluorescence intensity increases. An inhibitor like this compound will block this uptake, resulting in a lower fluorescent signal. This method offers a non-radioactive, high-throughput alternative.

Experimental Protocols

Below are detailed protocols for both radiometric and fluorescence-based norepinephrine uptake assays.

Protocol 1: Radiometric [³H]Norepinephrine Uptake Assay

This protocol is adapted from standard procedures for measuring NET inhibition.

Materials and Reagents

-

Cell Line: HEK293 or MDCK cells stably expressing hNET (e.g., MDCK-Net6).

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic like G418 (500 µg/mL).

-

Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer or Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Substrate: [³H]Norepinephrine.

-

Test Compound: this compound.

-

Reference Inhibitor: Desipramine (for positive control).

-

Non-specific Uptake Control: Nisoxetine or Desipramine at a high concentration (e.g., 10-30 µM).

-

Scintillation Fluid: Betaplate Scint or similar.

-

Equipment: 96-well cell culture plates, vacuum filtration manifold, glass fiber filters (GF/C), liquid scintillation counter.

Procedure

-

Cell Plating:

-

Seed the hNET-expressing cells into a 96-well plate at a density of 40,000-60,000 cells per well.

-

Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell adherence.

-

-

Compound Preparation:

-

Prepare serial dilutions of this compound in assay buffer. A typical concentration range would be 10 µM to 0.1 nM.

-

Prepare solutions for positive control (e.g., 1 µM Desipramine) and non-specific uptake (e.g., 10 µM Desipramine).

-

-

Assay Execution:

-

On the day of the assay, aspirate the culture medium from the wells.

-

Wash the cells once with 100 µL of pre-warmed assay buffer.

-

Add 50 µL of the diluted this compound, control compounds, or buffer (for total uptake) to the appropriate wells.

-

Pre-incubate the plate for 20-30 minutes at 37°C.

-

Initiate the uptake reaction by adding 50 µL of assay buffer containing [³H]Norepinephrine (final concentration of ~10-20 nM).

-

Incubate for a predetermined time (e.g., 10-20 minutes) at 37°C.

-

-

Termination and Lysis:

-

Terminate the uptake by rapidly washing the cells three times with ice-cold assay buffer using a vacuum filtration system with GF/C filters.

-

Dry the filters and place them in scintillation vials.

-

Add scintillation fluid and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis

-

Determine the specific uptake by subtracting the non-specific uptake (wells with high concentration of inhibitor) from the total uptake (wells with buffer only).

-

Calculate the percent inhibition for each concentration of this compound relative to the specific uptake.

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 2: Fluorescence-Based NET Uptake Assay

This protocol utilizes a commercially available neurotransmitter uptake assay kit, providing a non-radioactive alternative.

Materials and Reagents

-

Cell Line: HEK293 cells stably expressing hNET.

-

Culture Medium: As described in Protocol 1.

-

Assay Kit: Neurotransmitter Transporter Uptake Assay Kit (contains fluorescent substrate and masking dye).

-

Assay Buffer: HBSS or similar buffer provided with the kit.

-

Test Compound: this compound.

-

Reference Inhibitor: Desipramine or Nisoxetine.

-

Equipment: Black, clear-bottom 96- or 384-well microplates, fluorescence plate reader capable of bottom-read kinetic measurements.

Procedure

-

Cell Plating:

-

Seed hNET-HEK293 cells into a black, clear-bottom 96-well plate at a density of 40,000-60,000 cells per well.

-

Incubate overnight at 37°C with 5% CO₂.

-

-

Compound Addition:

-

On the assay day, remove the culture medium.

-

Add 100 µL of this compound, control compounds, or buffer diluted in assay buffer to the wells.

-

Incubate for 10-30 minutes at 37°C.

-

-

Substrate Addition and Measurement:

-

Prepare the fluorescent substrate and masking dye solution according to the kit manufacturer's instructions.

-

Add the recommended volume of the dye solution to each well.

-

Immediately transfer the plate to a fluorescence microplate reader.

-

Measure the fluorescence intensity kinetically over 20-30 minutes or as an endpoint reading after a specified incubation time at 37°C.

-

Data Analysis

-

For kinetic reads, calculate the rate of uptake (slope of the fluorescence vs. time curve) or the area under the curve. For endpoint reads, use the final fluorescence values.

-

Subtract the background fluorescence from wells containing a high concentration of inhibitor (e.g., Desipramine).

-

Calculate the percent inhibition for each concentration of this compound.

-

Plot the data and perform a non-linear regression to determine the IC₅₀ value, as described for the radiometric assay.

Data Presentation

The inhibitory activity of this compound and reference compounds on the norepinephrine transporter is summarized below. Data represents typical values obtained from in vitro cell-based assays.

| Compound | Transporter | Cell Line | IC₅₀ (nM) | Reference |

| This compound | hNET | MDCK-Net6 | 4.5 ± 0.5 | |

| Desipramine | hNET | MDCK-Net6 | 3.4 ± 1.6 | |

| Fluoxetine | hSERT | JAR cells | 9.4 ± 3.1 |

Note: IC₅₀ values can vary depending on the specific cell line, substrate concentration, and other experimental conditions.

Visualizations

Mechanism of Norepinephrine Uptake and Inhibition

The following diagram illustrates the process of norepinephrine reuptake by the NET protein and its inhibition by this compound.

Caption: Mechanism of NET inhibition by this compound.

Experimental Workflow for NET Inhibition Assay

This diagram outlines the key steps involved in performing the cell-based norepinephrine transporter uptake assay.

Caption: Workflow for the norepinephrine transporter assay.

References

Application Notes and Protocols for WAY-260022: A Selective Norepinephrine Reuptake Inhibitor

Disclaimer: Initial research indicates a potential misclassification of WAY-260022 in the user request. All scientific literature identifies this compound as a selective norepinephrine reuptake inhibitor (NRI), not a Selective Androgen Receptor Modulator (SARM). The following application notes and protocols are based on its established mechanism of action.

Introduction

This compound is a potent and selective inhibitor of the norepinephrine transporter (NET).[1][2][3][4] It demonstrates excellent selectivity over the serotonin and dopamine transporters.[5] Developed for its potential therapeutic applications in treating vasomotor symptoms (VMS), such as hot flushes associated with menopause, this compound has been evaluated in preclinical models for its efficacy in thermoregulation. These notes provide an overview of the pharmacological properties of this compound and protocols for its investigation.

Physicochemical Properties

| Property | Value |

| IUPAC Name | 1-[(1S)-2-[(3S,5R)-3,5-Dimethylpiperazin-1-yl]-1-[3-(trifluoromethoxy)phenyl]ethyl]cyclohexan-1-ol |

| Synonyms | NRI-022 |

| CAS Number | 850692-43-2 |

| Molecular Formula | C21H31F3N2O2 |

| Molecular Weight | 400.48 g/mol |

Mechanism of Action

This compound functions by binding to the norepinephrine transporter, blocking the reuptake of norepinephrine from the synaptic cleft into the presynaptic neuron. This action increases the extracellular concentration of norepinephrine, enhancing noradrenergic signaling. In the context of thermoregulation, norepinephrine is a key neurotransmitter involved in modulating the body's temperature setpoint.

Quantitative Data

Table 1: In Vitro Transporter Inhibition

| Transporter | IC50 (nM) |

| Human Norepinephrine Transporter (hNET) | 82 |

| Human Serotonin Transporter (hSERT) | >1000 |

| Human Dopamine Transporter (hDAT) | >1000 |

IC50 values represent the concentration of this compound required to inhibit 50% of transporter activity.

Table 2: In Vivo Efficacy in a Rat Model of Thermoregulatory Dysfunction

| Compound | Route of Administration | Dose (mg/kg) | Onset of Action (h) |

| This compound | Oral (po) | 30 | 1 |

| This compound | Intraperitoneal (ip) | 30 | 0.5 |

Experimental Protocols

This protocol is designed to determine the in vitro potency of this compound in inhibiting norepinephrine reuptake.

Materials:

-

Madin-Darby canine kidney (MDCK) cells stably transfected with human NET (MDCK-hNET)

-

[3H]-Norepinephrine

-

This compound

-

Desipramine (positive control)

-

Assay buffer (e.g., Krebs-Ringer-HEPES)

-

Scintillation fluid and counter

Procedure:

-

Culture MDCK-hNET cells to confluency in appropriate cell culture plates.

-

Prepare serial dilutions of this compound and desipramine in assay buffer.

-

Wash the cells with assay buffer.

-

Pre-incubate the cells with varying concentrations of this compound, desipramine, or vehicle for 15-30 minutes at 37°C.

-

Add [3H]-Norepinephrine to the wells and incubate for a defined period (e.g., 10-20 minutes) at 37°C.

-

Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

-

Lyse the cells and measure the amount of incorporated [3H]-Norepinephrine using a scintillation counter.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

This protocol evaluates the in vivo efficacy of this compound in a model of menopausal hot flushes.

Materials:

-

Female Sprague-Dawley rats

-

Surgical instruments for ovariectomy

-

This compound

-

Vehicle control (e.g., 0.5% methylcellulose in water)

-

Telemetry system for continuous monitoring of core body temperature

Procedure:

-

Perform bilateral ovariectomy on female rats and allow for a post-surgical recovery period (e.g., 2-3 weeks) to induce a state of estrogen deficiency.

-

Implant telemetry probes for monitoring core body temperature.

-

Acclimate the rats to the experimental conditions and establish baseline body temperature recordings.

-

Administer this compound or vehicle control orally (po) or intraperitoneally (ip) at the desired dose.

-

Continuously monitor core body temperature for several hours post-dosing.

-

Analyze the temperature data to determine the effect of this compound on thermoregulation, specifically its ability to prevent or reduce temperature fluctuations.

Safety and Handling

This compound is a research chemical and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. For detailed information on storage and solubility, refer to the supplier's safety data sheet (SDS).

Conclusion

This compound is a selective norepinephrine reuptake inhibitor with potential therapeutic value in the treatment of vasomotor symptoms. The protocols outlined above provide a framework for researchers to investigate its pharmacological properties and in vivo efficacy. It is crucial to note that this compound is not a SARM, and its biological activity should be studied within the context of its established mechanism of action as an NRI.

References

Application Notes and Protocols for Norepinephrine Transporter Inhibition Assay Using WAY-260022

For Researchers, Scientists, and Drug Development Professionals

Introduction

The norepinephrine transporter (NET) is a crucial membrane protein responsible for the reuptake of norepinephrine from the synaptic cleft into presynaptic neurons, thereby terminating noradrenergic signaling. Due to its significant role in regulating mood, attention, and cardiovascular function, NET is a primary target for the development of therapeutics for conditions such as depression, attention-deficit/hyperactivity disorder (ADHD), and orthostatic hypotension.

WAY-260022 is a potent and highly selective norepinephrine reuptake inhibitor (NRI).[1][2] Its selectivity for NET over the serotonin transporter (SERT) and the dopamine transporter (DAT) makes it a valuable tool for studying the specific roles of norepinephrine in various physiological and pathological processes. These application notes provide detailed protocols for an in vitro norepinephrine transporter inhibition assay using this compound, enabling researchers to determine its potency and selectivity.

Data Presentation

The inhibitory activity of this compound and reference compounds on the human norepinephrine (hNET), serotonin (hSERT), and dopamine (hDAT) transporters is summarized in the table below. The data highlights the compound's high potency and selectivity for hNET.

| Compound | hNET IC50 (nM) | hSERT (% Inhibition @ 1000 nM) | hDAT (% Inhibition @ 1000 nM) |

| This compound | 14 | 15 | 17 |

| Desipramine (hNET standard) | 3.4 ± 1.6 | Not Reported | Not Reported |

| Fluoxetine (hSERT standard) | Not Reported | IC50 = 9.4 ± 3.1 nM | Not Reported |

| Mazindol (hDAT standard) | Not Reported | Not Reported | Ki = 22.1 ± 6.5 nM |

| Data derived from Gavrin et al., 2010.[1] |

Signaling Pathway

The norepinephrine transporter plays a critical role in regulating the concentration of norepinephrine in the synaptic cleft. Inhibition of NET by compounds like this compound leads to an accumulation of norepinephrine, enhancing its effects on adrenergic receptors.

Caption: Norepinephrine transporter inhibition by this compound.

Experimental Protocols

This section details the methodology for assessing the inhibitory activity of this compound on the human norepinephrine transporter using a radiolabeled uptake assay.

Experimental Workflow

The general workflow for the NET inhibition assay involves cell culture, compound preparation, incubation, and detection of radiolabeled norepinephrine uptake.

Caption: Workflow for the NET inhibition assay.

Materials and Reagents

-

Cell Line: Madin-Darby Canine Kidney (MDCK) cells stably transfected with the human norepinephrine transporter (hNET).

-

Test Compound: this compound

-

Reference Inhibitor: Desipramine

-

Radiolabeled Substrate: [³H]-Norepinephrine

-

Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection agent (e.g., G418).

-

Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (e.g., 25 mM HEPES, 125 mM NaCl, 5 mM KCl, 1.2 mM KH₂PO₄, 2 mM CaCl₂, 1.2 mM MgSO₄, 6 mM glucose, 0.1 mg/mL ascorbic acid, and 0.1 mg/mL pargyline, pH 7.4).

-

Wash Buffer: Cold KRH buffer.

-

Lysis Buffer: 1% Sodium Dodecyl Sulfate (SDS).

-

Scintillation Cocktail

-

96-well cell culture plates

-

Liquid Scintillation Counter

Protocol: Radiolabeled [³H]-Norepinephrine Uptake Inhibition Assay

-

Cell Plating:

-

Seed MDCK-hNET cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

-

Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere overnight.

-

-

Compound Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of this compound in assay buffer to achieve a range of final concentrations for IC50 determination.

-

Prepare solutions of the reference inhibitor (Desipramine) and a vehicle control.

-

-

Assay Performance:

-

On the day of the assay, gently wash the cell monolayers with pre-warmed assay buffer.

-

Add the diluted this compound, reference inhibitor, or vehicle control to the respective wells.

-

Pre-incubate the plate for 10-20 minutes at 37°C.

-

Initiate the uptake reaction by adding [³H]-Norepinephrine to each well at a final concentration close to its Km value.

-

-

Incubation and Termination:

-

Incubate the plate for a predetermined time (e.g., 10-30 minutes) at 37°C.

-

Terminate the uptake by rapidly washing the cells multiple times with ice-cold wash buffer to remove extracellular radioligand.

-

-

Detection and Analysis:

-

Lyse the cells in each well with lysis buffer.

-

Transfer the cell lysates to scintillation vials.

-

Add scintillation cocktail to each vial and measure the radioactivity using a liquid scintillation counter.

-

Calculate the specific uptake by subtracting the non-specific uptake (in the presence of a high concentration of Desipramine) from the total uptake.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Conclusion

The provided protocols and data offer a comprehensive guide for researchers to effectively utilize this compound in norepinephrine transporter inhibition assays. The high potency and selectivity of this compound make it an excellent pharmacological tool for elucidating the role of NET in health and disease, and for the screening and characterization of novel NET inhibitors. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data for advancing research in neuroscience and drug development.

References

Application Notes and Protocols for WAY-260022 Administration in Behavioral Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of WAY-260022, a selective norepinephrine reuptake inhibitor (NRI), in preclinical behavioral research. The following sections detail the compound's mechanism of action, summarize key quantitative data, and provide detailed protocols for its administration in common behavioral assays for anxiety and depression.

Introduction to this compound

This compound is a potent and selective inhibitor of the norepinephrine transporter (NET).[1][2][3][4] Its primary mechanism of action involves blocking the reuptake of norepinephrine from the synaptic cleft, thereby increasing its concentration and enhancing noradrenergic neurotransmission. This compound exhibits high selectivity for the NET over the serotonin transporter (SERT) and the dopamine transporter (DAT), making it a valuable tool for investigating the role of norepinephrine in various physiological and pathological processes, including mood and behavior.[1]

Quantitative Data Summary

The following tables summarize the in vitro and in vivo pharmacological and pharmacokinetic properties of this compound.

Table 1: In Vitro Transporter Inhibition

| Transporter | IC₅₀ (nM) |

| Human Norepinephrine Transporter (hNET) | 13 |

| Human Serotonin Transporter (hSERT) | >10,000 |

| Human Dopamine Transporter (hDAT) | 3,400 |

Data sourced from Gavrin et al., 2010.

Table 2: Pharmacokinetic Parameters of this compound in Rodents

| Species | Route | Dose (mg/kg) | Tₘₐₓ (h) | Cₘₐₓ (ng/mL) | AUC₀₋₂₄ (ng·h/mL) | Bioavailability (%) | Brain:Plasma Ratio |

| Rat (Female) | IV | 5 | - | - | 1,400 | - | - |

| Rat (Female) | PO | 30 | 1 | 480 | 3,200 | 38 | 4 |

| Mouse (Female) | PO | 10 | 0.5 | 1,200 | 3,100 | 31 | - |

Data sourced from Gavrin et al., 2010.

Signaling Pathway

The primary mechanism of action of this compound is the inhibition of the norepinephrine transporter (NET). This leads to an accumulation of norepinephrine (NE) in the synaptic cleft, enhancing the activation of adrenergic receptors on the postsynaptic neuron.

Caption: Mechanism of action of this compound.

Experimental Protocols

The following are suggested protocols for administering this compound in common behavioral assays for anxiety and depression in rodents. Doses are based on the minimum efficacious dose observed in other in vivo models and typical dose ranges for other selective NRIs. It is recommended to perform dose-response studies to determine the optimal dose for each specific experimental condition.

General Preparation and Administration

-

Compound Preparation: this compound can be dissolved in a vehicle of 2% Tween-80 and 0.5% methylcellulose in sterile water. Prepare fresh solutions on the day of the experiment.

-

Administration Route: Oral gavage (PO) is a suitable route of administration, as this compound has been shown to be orally bioavailable. Intraperitoneal (IP) injection can also be used.

-

Acclimation: Allow animals to acclimate to the testing room for at least 60 minutes before the start of any behavioral testing.

Elevated Plus Maze (EPM) for Anxiety-Like Behavior

The EPM is a widely used test to assess anxiety-like behavior in rodents. The test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.

-

Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

-

Procedure:

-

Administer this compound (suggested starting doses: 1, 3, 10 mg/kg, PO) or vehicle 60 minutes prior to testing.

-

Place the animal in the center of the maze, facing one of the open arms.

-

Allow the animal to explore the maze for 5 minutes.

-

Record the time spent in the open arms and the number of entries into the open and closed arms using an automated tracking system.

-

-

Data Analysis: Anxiolytic-like effects are indicated by a significant increase in the percentage of time spent in the open arms and the percentage of open arm entries. It is also important to analyze the total number of arm entries as a measure of general locomotor activity.

Forced Swim Test (FST) for Antidepressant-Like Activity

The FST is a common behavioral despair model used to screen for antidepressant-like activity. The test is based on the observation that animals will cease struggling and become immobile when placed in an inescapable container of water.

-

Apparatus: A transparent cylinder filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.

-

Procedure:

-

Administer this compound (suggested starting doses: 3, 10, 30 mg/kg, PO) or vehicle. A sub-chronic dosing regimen (e.g., once daily for 3-5 days) may be more effective for observing antidepressant-like effects.

-

On the test day, administer the final dose 60 minutes before the test.

-

Place the animal in the cylinder for a 6-minute session.

-

Record the duration of immobility during the last 4 minutes of the test.

-

-

Data Analysis: A significant decrease in the duration of immobility is indicative of an antidepressant-like effect. It is crucial to also assess locomotor activity in a separate test to rule out confounding effects of hyperactivity.

Social Interaction Test for Anxiolytic and Pro-Social Effects

The social interaction test assesses the natural tendency of rodents to interact with a novel conspecific. Reduced social interaction can be a sign of anxiety or a deficit in social behavior.

-

Apparatus: A three-chambered apparatus with removable partitions.

-

Procedure:

-

Habituation: Place the test animal in the center chamber and allow it to explore all three chambers for 10 minutes.

-

Sociability Test: Place a novel, unfamiliar "stranger" mouse in a wire cage in one of the side chambers and an empty wire cage in the other side chamber. Place the test animal back in the center chamber and allow it to explore all three chambers for 10 minutes.

-

Administer this compound (suggested starting doses: 1, 3, 10 mg/kg, PO) or vehicle 60 minutes prior to the habituation phase.

-

-

Data Analysis: Record the time spent in each chamber and the time spent sniffing each wire cage. An increase in the time spent in the chamber with the stranger mouse and an increase in sniffing time are indicative of pro-social or anxiolytic-like effects.

Experimental Workflow

The following diagram illustrates a typical workflow for a behavioral study involving this compound.

Caption: A typical experimental workflow for behavioral studies.

References

- 1. researchgate.net [researchgate.net]

- 2. The effects of norepinephrine transporter inactivation on locomotor activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Social isolation alters the effect of desipramine in the rat forced swimming test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Decreased nesting behavior, selective increases in locomotor activity in a novel environment, and paradoxically increased open arm exploration in Neurogranin knockout mice - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for WAY-260022 Microdialysis in Rats

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for conducting in vivo microdialysis studies in rats to assess the effects of WAY-260022, a selective norepinephrine reuptake inhibitor, on extracellular norepinephrine levels in the brain, particularly the hypothalamus.

Scientific Background

This compound is a potent and selective inhibitor of the norepinephrine transporter (NET).[1][2] By blocking the reuptake of norepinephrine from the synaptic cleft, this compound increases its extracellular concentration, thereby enhancing noradrenergic neurotransmission. This mechanism of action makes it a compound of interest for therapeutic applications where modulation of norepinephrine levels is desired. In vivo microdialysis is a powerful technique to measure the real-time effects of this compound on extracellular norepinephrine concentrations in specific brain regions of awake, freely moving rats, providing crucial insights into its pharmacokinetic and pharmacodynamic properties. Studies have shown that oral administration of this compound in rats leads to a significant increase in norepinephrine levels in the hypothalamus.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value | Route of Administration | Species | Reference |

| Half-life (t½) | 3.7 min (in vitro, rat liver microsomes) | N/A | Sprague-Dawley Rats | [2] |

| Bioavailability (%F) | 8% | Oral | Female Rats | [2] |

| Brain to Plasma Ratio | Good (qualitative) | Oral | Sprague-Dawley Rats | [2] |

Table 2: Effect of this compound on Hypothalamic Norepinephrine Levels

| Treatment | Dose | Effect on Norepinephrine Levels | Species | Reference |

| This compound | 30 mg/kg (oral) | Significantly increased | Ovariectomized (OVX) Rats |

Experimental Protocols

This section outlines a comprehensive protocol for an in vivo microdialysis experiment to determine the effect of this compound on norepinephrine levels in the rat hypothalamus.

Animal Preparation and Housing

-

Species: Male Sprague-Dawley rats (250-350g).

-

Housing: House animals individually in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Provide ad libitum access to food and water.

-

Acclimation: Allow at least one week for the animals to acclimate to the housing conditions before any surgical procedures.

Surgical Implantation of Guide Cannula

-

Anesthesia: Anesthetize the rat with isoflurane or a ketamine/xylazine mixture.

-

Stereotaxic Surgery:

-

Place the anesthetized rat in a stereotaxic frame.

-

Shave the scalp and clean it with an antiseptic solution.

-

Make a midline incision to expose the skull.

-

Drill a small burr hole over the target brain region. For the medial hypothalamus, typical coordinates relative to bregma are: Antero-posterior (AP): -1.8 mm; Medio-lateral (ML): ±0.4 mm; Dorso-ventral (DV): -8.5 mm from the skull surface.

-

-

Guide Cannula Implantation:

-

Slowly lower a guide cannula (e.g., 26-gauge) to the desired depth.

-

Secure the cannula to the skull using dental cement and stainless-steel anchor screws.

-

Insert a dummy cannula to keep the guide patent.

-

-

Post-operative Care:

-

Suture the incision.

-

Administer analgesics as required.

-

Allow the animal to recover for at least 5-7 days before the microdialysis experiment.

-

Microdialysis Procedure

-

Probe Insertion: On the day of the experiment, gently restrain the rat and replace the dummy cannula with a microdialysis probe (e.g., 2 mm active membrane length).

-

Perfusion:

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) composed of: 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, and 1.0 mM MgCl₂. The aCSF should be filtered and warmed to 37°C.

-

Set the perfusion flow rate to 1-2 µL/min.

-

-

Equilibration: Allow the system to equilibrate for at least 60-120 minutes to achieve a stable baseline of norepinephrine levels.

-

Baseline Sample Collection: Collect at least three to four baseline dialysate samples (e.g., every 20 minutes).

-

Drug Administration:

-

Administer this compound orally (p.o.) at a dose of 30 mg/kg, dissolved in a suitable vehicle (e.g., 2% Tween-80/0.5% methylcellulose in water).

-

-

Post-administration Sample Collection: Continue collecting dialysate samples at regular intervals (e.g., every 20 minutes) for at least 3-4 hours.

-

Sample Handling: Immediately freeze the collected dialysate samples on dry ice or in a freezer at -80°C until analysis.

Analytical Method: HPLC-ECD

-

Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system coupled with an Electrochemical Detector (ECD).

-

Chromatographic Separation:

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A common mobile phase consists of a sodium phosphate buffer, methanol, EDTA, and an ion-pairing agent (e.g., sodium dodecyl sulfate), with the pH adjusted to be acidic.

-

-

Detection: Set the electrochemical detector to an oxidizing potential suitable for norepinephrine detection (e.g., +650 mV).

-

Quantification: Quantify norepinephrine concentrations in the dialysate samples by comparing the peak heights or areas to those of external standards. Results are often expressed as a percentage of the baseline concentration.

Visualizations

Caption: Experimental workflow for this compound microdialysis in rats.

Caption: Signaling pathway of this compound at the noradrenergic synapse.

References